4-phenyl-2,3-dihydro-1H-indole hydrochloride
Overview
Description
4-phenyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the CAS Number: 1797090-67-5 . It has a molecular weight of 231.72 and is a powder in physical form . The IUPAC name for this compound is 4-phenylindoline hydrochloride .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of research . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13N.ClH/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14;/h1-8,15H,9-10H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a melting point of 216-217 degrees Celsius . It is a powder in physical form . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization of Indole Derivatives
Indole derivatives are synthesized through various chemical reactions, demonstrating significant biological activities such as anti-tumor and anti-inflammatory effects, largely due to their interactions with DNA and proteins (Geetha et al., 2019). These compounds are characterized using spectroscopic techniques and X-ray diffraction, providing a foundation for understanding their structural and chemical properties.
Antimicrobial Applications
Indole derivatives synthesized through complex chemical pathways have been evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Thadhaney et al., 2010).
Anti-inflammatory Properties
The synthesis of specific indole-based chalcone derivatives has shown anti-inflammatory activities, suggesting the therapeutic potential of indole compounds in treating inflammation-related conditions (Rehman et al., 2022).
Crystallographic Analysis
Crystal structure analysis of indole derivatives reveals insights into molecular packing, stability, and intermolecular interactions, important for understanding their biological activities and potential applications in material science (Vázquez-Vuelvas et al., 2011).
Organic Synthesis and Solubility Studies
Studies on the synthesis of indoles from various starting materials and their solubility in organic solvents contribute to the development of new synthetic pathways and applications in organic chemistry (Yamaguchi & Manabe, 2014).
Pharmaceutical and Medicinal Chemistry
Indole derivatives are pivotal in medicinal chemistry, showing a wide range of biological activities, including antioxidant, anti-HIV, and anti-cancer properties. Their synthesis, structural analysis, and biological evaluation are crucial for the development of new therapeutic agents (Al-Ostoot et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-phenyl-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14;/h1-8,15H,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKYMOBRXNNGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797090-67-5 | |
Record name | 4-phenyl-2,3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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